molecular formula C14H13ClN2O2 B11842486 Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-66-3

Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11842486
CAS No.: 34086-66-3
M. Wt: 276.72 g/mol
InChI Key: QGRKQWISGPDNQD-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrroloquinoline structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

34086-66-3

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 7-chloro-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)17-7-10-5-9-6-11(15)3-4-12(9)16-13(10)8-17/h3-6H,2,7-8H2,1H3

InChI Key

QGRKQWISGPDNQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)Cl

Origin of Product

United States

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